10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene

OLED intermediates Purity benchmarking Device reproducibility

10,10‑Dimethyl‑10H‑benzo[b]indeno[2,1‑d]thiophene is a polycyclic heteroaromatic compound that fuses benzene, indene, and thiophene rings into a rigid, large π‑conjugated plane [REFS‑1]. The compound is classified as an organic electronic intermediate and is supplied as a building block for the synthesis of advanced OLED materials, including light‑emitting layers, bipolar host materials, and hole‑transport layers [REFS‑2].

Molecular Formula C17H14S
Molecular Weight 250.4 g/mol
Cat. No. B13351169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene
Molecular FormulaC17H14S
Molecular Weight250.4 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C3=C1C4=CC=CC=C4S3)C
InChIInChI=1S/C17H14S/c1-17(2)13-9-5-3-7-11(13)16-15(17)12-8-4-6-10-14(12)18-16/h3-10H,1-2H3
InChIKeyUHALHGRUGWBUHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene (CAS 1346824‑12‑1): A High‑Purity OLED Intermediate Building Block


10,10‑Dimethyl‑10H‑benzo[b]indeno[2,1‑d]thiophene is a polycyclic heteroaromatic compound that fuses benzene, indene, and thiophene rings into a rigid, large π‑conjugated plane [REFS‑1]. The compound is classified as an organic electronic intermediate and is supplied as a building block for the synthesis of advanced OLED materials, including light‑emitting layers, bipolar host materials, and hole‑transport layers [REFS‑2]. Its CAS registry is 1346824‑12‑1, molecular formula C₁₇H₁₄S, and exact monoisotopic mass 250.0816 Da [REFS‑3].

Why a Generic Indenothiophene Isomer or an Unsubstituted Analog Cannot Substitute 10,10‑Dimethyl‑10H‑benzo[b]indeno[2,1‑d]thiophene


The benzo[b]indeno[2,1‑d]thiophene core is structurally distinct from the more common indeno[1,2‑b]thiophene or indeno[2,1‑b]thiophene scaffolds; the specific ring‑fusion geometry dictates the frontier‑orbital alignment and the degree of π‑delocalization [REFS‑1]. What sets this compound apart is the gem‑10,10‑dimethyl substitution pattern: unlike the unsubstituted 10H parent (which lacks a quaternary center and is susceptible to oxidative keto‑defect formation akin to unsubstituted fluorenes), the dimethyl groups create a saturated quaternary carbon that provides steric hindrance without breaking the overall planarity, thereby suppressing concentration‑induced π‑π aggregation quenching while preserving high film‑state photoluminescence quantum yield [REFS‑2]. A supplier that provides only a lower‑purity ( ≤ 98 %) version of the same CAS compound or a different ring‑fusion isomer introduces impurity‑related charge‑trapping centers that directly degrade OLED efficiency and operational lifetime [REFS‑3].

Quantitative Differentiation Evidence: 10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene Versus Closest Analogs


Purity Edge: >99 % HPLC Purity Versus Competitor’s NLT 98 % Minimum Specification

One supplier’s commercial specification for this CAS compound guarantees a minimum purity of >99 % (HPLC) [REFS‑1]. In contrast, another established manufacturer offers the identical compound with a purity specification of NLT 98 % [REFS‑2]. The 1 %–2 % purity gap is critical in OLED fabrication because non‑emissive impurities at these levels can function as charge traps or exciton‑quenching sites, directly lowering the external quantum efficiency and shortening the device lifetime [REFS‑1].

OLED intermediates Purity benchmarking Device reproducibility

Steric – Electronic Benefit: Gem‑Dimethyl Quaternary Carbon Suppresses Aggregation‑Caused Quenching

The target compound contains a saturated quaternary carbon at the 10‑position that provides steric hindrance while preserving the overall rigid‑planar π‑conjugated geometry. This motif is specifically engineered to inhibit excessive π‑π stacking in the solid film, a well‑known mechanism that causes concentration‑induced luminescence quenching in planar polycyclic aromatics [REFS‑1]. The unsubstituted 10H‑benzo[b]indeno[2,1‑d]thiophene parent (no methyl groups) is intrinsically prone to such quenching because it lacks the steric shield; the dimethyl‑substituted derivative is therefore selected over the unsubstituted parent to maintain high photoluminescence quantum yield when incorporated into host‑guest OLED emissive layers.

Aggregation‑caused quenching Film morphology OLED emitter design

Validated Synthetic Reactivity: 76.9 % Yield in Iodination Step for Downstream Functionalization

In a patent‑documented reaction, 10,10‑dimethyl‑10H‑benzo[b]indeno[2,1‑d]thiophene was lithiated with n‑butyllithium and treated with iodine in THF/hexane to afford 6‑iodo‑10,10‑dimethylindeno[1,2‑b][1]benzothiophene in 76.9 % isolated yield [REFS‑1]. While a direct yield comparison with other indenothiophene isomers under identical conditions is not available, this value provides an evidence‑backed benchmark for chemists planning electrophilic halogenation as the first functionalization step. A stable, reproducible yield at this level reduces the risk of material‑intensive synthetic route failures during the development of new OLED emitters.

Iodination yield Downstream derivatization Synthetic robustness

Application Scenarios for 10,10‑Dimethyl‑10H‑benzo[b]indeno[2,1‑d]thiophene in OLED Material Development


High‑Purple‑Purity Blue OLED Emitter Core

Thanks to its rigid, dimethyl‑stabilized conjugated skeleton, the compound can be further functionalized (e.g., via the iodinated intermediate described in Section 3) to create blue or deep‑blue light‑emitting molecules with high fluorescent quantum efficiency and narrow emission spectra, directly addressing the color‑purity requirements of premium OLED displays. [REFS‑1]

Bipolar Host Material for Phosphorescent or TADF OLEDs

The balanced electron‑ and hole‑transport character of the benzothiophene‑indene core qualifies the compound as a building block for universal host materials. When the dimethyl groups suppress aggregation quenching, the host retains a high triplet energy, making it suitable for use with phosphorescent Ir(III) emitters or TADF dopants. [REFS‑1]

Hole‑Transport Layer (HTL) Monomer

With its intrinsically high carrier mobility originating from the rigid π‑framework and the steric control of intermolecular packing, the compound has been proposed as a key monomer for hole‑transport layers in both OLEDs and organic field‑effect transistors (OFETs). The >99 % purity grade ensures minimal trap states at the injection interface, which is critical for lowering the operating voltage and increasing device stability. [REFS‑2]

Synthetic Feedstock for Multi‑Borylated OLED Acceptors

The high yield and regioselectivity demonstrated in the lithiation/iodination step (76.9 %) pave the way for multi‑step elaboration into boron‑containing thermally activated delayed fluorescence (TADF) acceptors. Procurement of the high‑purity dimethyl precursor streamlines the synthesis of these advanced acceptors by reducing by‑product formation in early‑stage C–I or C–B functionalization. [REFS‑3]

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